molecular formula C16H24N2O2 B5329074 2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide

2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide

Cat. No.: B5329074
M. Wt: 276.37 g/mol
InChI Key: ZDTSJZSGINWQRZ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the benzamide class, characterized by the presence of a benzene ring attached to an amide group. The morpholine ring in its structure adds to its versatility and potential bioactivity.

Properties

IUPAC Name

2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-4-5-14(2)15(12-13)16(19)17-6-3-7-18-8-10-20-11-9-18/h4-5,12H,3,6-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTSJZSGINWQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-morpholin-4-ylpropylamine to yield the desired benzamide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.

    Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s bioactivity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring in its structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathway involved. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide can be compared with other benzamide derivatives, such as:

    N-(2,5-dimethylphenyl)-N’-(3-morpholin-4-ylpropyl)urea: Similar structure but with a urea group instead of an amide.

    2,5-dimethyl-N-(3-piperidin-4-ylpropyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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